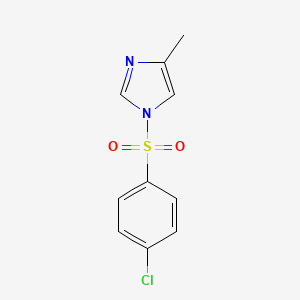
1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole” contains several functional groups. The “4-chlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached at the 4th position. The “sulfonyl” group (SO2) is attached to this phenyl group. The “4-methyl-1H-imidazole” part refers to an imidazole ring (a 5-membered ring with two non-adjacent nitrogen atoms) with a methyl group (CH3) attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the imidazole ring. The presence of the sulfonyl group could potentially influence the electronic properties of the molecule, and the chlorine atom could also play a role in its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions. The sulfonyl group could potentially act as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining properties like solubility, melting point, and boiling point .Scientific Research Applications
Oxidative Degradation Studies
Sulconazole, a compound structurally related to 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, was studied for its oxidative degradation in the presence of peracetic acid and hydrogen peroxide. The investigation aimed at understanding the stability challenges posed by sulfur-containing drugs like sulconazole. Oxidation kinetics were assessed at various pH levels and concentrations of peracetic acid and hydrogen peroxide, revealing how solution pH and the oxidizing agent influence sulconazole's degradation into sulfoxide and sulfone derivatives (Chen, Kenley, & Winterle, 1991).
Diazo-Transfer Reagent Development
Imidazole-1-sulfonyl azide hydrochloride, closely related to the core structure of 1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole, has been highlighted as a potent diazo-transfer reagent. It efficiently converts primary amines to azides and activated methylene substrates to diazo compounds. This reagent stands out for its ease of preparation from cost-effective materials, shelf stability, and crystalline form, making it a valuable tool in synthetic chemistry (Goddard-Borger & Stick, 2007).
Antiviral Compound Synthesis
A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, demonstrates the applicability of related sulfonyl chloride intermediates in creating potential antiviral agents. This research sheds light on the synthesis pathway and the biological activity of these sulfonamide derivatives, highlighting their potential in antiviral applications (Chen et al., 2010).
Green Chemistry in Imidazole Synthesis
Research on the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles using Brønsted acidic ionic liquids showcases an environmentally friendly approach in the chemical synthesis involving imidazole derivatives. This method emphasizes the importance of green chemistry principles by avoiding solvent use and highlighting the reusability of catalysts in synthesizing imidazole compounds (Davoodnia et al., 2010).
Safety And Hazards
As with any chemical compound, handling “1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENQEGMGUBEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-4-methyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)
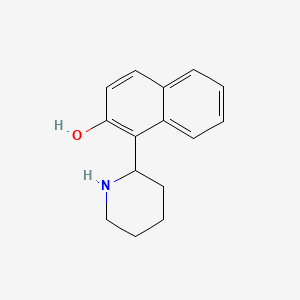
![(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B2612507.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2612508.png)
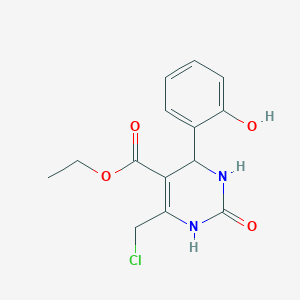
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2612513.png)

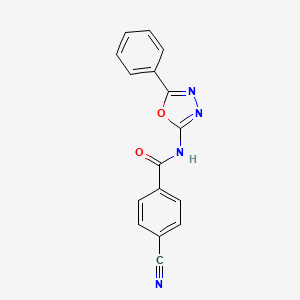
![ethyl 1-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2612520.png)
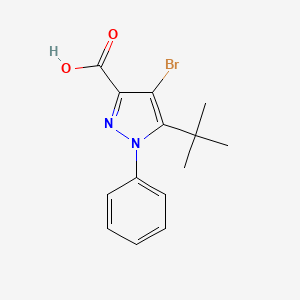
![N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide](/img/structure/B2612522.png)